Famotidine-13C,d4 Acid Impurity is a labeled impurity of famotidine, a widely recognized histamine H2-receptor antagonist predominantly utilized in the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease, and other conditions associated with excessive gastric acid production. The compound is characterized by its molecular formula and a molecular weight of 265.35 g/mol, which includes isotopically labeled carbon-13 and deuterium atoms. This labeling enhances its utility in various analytical applications, particularly in pharmacokinetics and drug metabolism studies .
Famotidine-13C,d4 Acid Impurity is derived from the synthesis of famotidine, where specific isotopes are incorporated into the molecular structure. It serves as a reference standard for detecting and quantifying impurities in famotidine formulations, making it significant in pharmaceutical research and quality control .
This compound falls under the category of stable isotope-labeled compounds, specifically designed for analytical chemistry applications. It is classified as an impurity of famotidine, which is itself categorized as a histamine H2 receptor antagonist.
The synthesis of Famotidine-13C,d4 Acid Impurity typically involves several key steps:
The synthetic route often employs labeled precursors that undergo controlled reactions to incorporate isotopes effectively. The purification process may involve high-performance liquid chromatography (HPLC) to verify the compound's identity and purity levels .
The molecular structure of Famotidine-13C,d4 Acid Impurity retains the core features of famotidine but includes isotopic substitutions that do not significantly alter its pharmacological profile. The incorporation of carbon-13 and deuterium allows for enhanced sensitivity in analytical techniques.
Famotidine-13C,d4 Acid Impurity participates in various chemical reactions typical for thiazole derivatives:
Common reagents used in these reactions include:
The mechanism of action for Famotidine-13C,d4 Acid Impurity mirrors that of famotidine itself. It acts as a competitive inhibitor at the histamine H2 receptors located on gastric parietal cells.
Famotidine-13C,d4 Acid Impurity exhibits physical properties similar to its parent compound, including solubility in water and organic solvents, which facilitates its use in various analytical applications.
Key chemical properties include:
Famotidine-13C,d4 Acid Impurity has several important applications in scientific research:
This comprehensive overview highlights the significance of Famotidine-13C,d4 Acid Impurity within pharmaceutical research contexts, emphasizing its unique isotopic composition that enhances analytical capabilities while maintaining essential biological activity.
Stable isotope-labeled impurities like Famotidine-¹³C,d₄ Acid Impurity (CAS 1324230-60-5) are engineered to serve as critical internal standards and reference markers in pharmaceutical analysis. These compounds feature site-specific isotopic enrichment—typically at the propanoic acid moiety—enabling precise tracking of degradation pathways and metabolic fate without altering chemical behavior. The molecular formula ¹³CC₇D₄H₈N₄O₂S₂ (MW 265.354 g/mol) ensures minimal structural deviation from unlabeled Famotidine while providing unique mass spectral signatures [1] [3].
The design prioritizes regulatory utility, particularly for Abbreviated New Drug Applications (ANDA). For example, Famotidine-¹³C,d₄ Acid Impurity validates analytical methods during quality control (QC) of drug substances, detecting trace impurities at thresholds as low as 0.1% [3] [6]. Strategic deuteration at exchange-resistant positions (e.g., aliphatic methylene groups) enhances metabolic stability, reducing interference from protiated solvents during mass spectrometry [9].
Table 1: Key Famotidine Impurities and Their Roles
Compound Name | CAS Number | Molecular Formula | Primary Application |
---|---|---|---|
Famotidine-¹³C,d₄ Acid Impurity | 1324230-60-5 | ¹³CC₇D₄H₈N₄O₂S₂ | Quantitative impurity profiling in ANDA |
Famotidine-¹³C,d₄ Amide Impurity | 1327321-45-8 | C₈H₁₃N₅OS₂ | Degradation product tracking |
Famotidine Sulfoxide | 76824-17-4 | C₈H₁₄N₆O₃S₃·HCl | Oxidation stability studies |
Efficient isotopic incorporation demands balancing enrichment efficiency with synthetic feasibility. The Improved Grey Wolf Optimizer (IGWO) algorithm has revolutionized gas centrifuge cascades for multicomponent isotope separation, enabling 30–50% reductions in production costs. IGWO optimizes discrete variables (feed stage location) and continuous parameters (flow rates, cut values) to maximize ¹³C and ²H recovery while minimizing energy expenditure [5].
Deuterium integration via H/D exchange faces kinetic challenges due to the inert C–H bonds in Famotidine’s thiazole ring. Catalytic deuteration at elevated temperatures (150–200°C) using Pt/C or PdO achieves >95% D₄ incorporation but risks structural degradation. Alternatively, synthetic precursor labeling—introducing ¹³C and ²H during propanoic acid intermediate synthesis—yields 98% isotopic purity but requires additional purification steps to remove di-deuterated byproducts [1] [5].
Table 2: Optimization Parameters for Isotope Incorporation
Technique | Key Variables | Enrichment Efficiency | Operational Challenges |
---|---|---|---|
Gas Centrifuge Cascades | Feed stage, flow rates, cut values | ¹³C: 90–95%; ²H: 85–90% | High energy consumption |
Catalytic H/D Exchange | Catalyst type, temperature, time | ²H: 92–97% | Structural degradation risk |
Precursor Synthesis | Isotopic precursor purity | ¹³C/²H: 97–99% | Multi-step purification required |
Synthetic pathways for isotope-labeled impurities vary significantly in complexity and yield. The carboxyl-labeled acid impurity employs ¹³C-sodium cyanide to generate ¹³C-propanoic acid, which is condensed with deuterated 2-(aminomethyl)thiazole-4-thiol. This route achieves 82% yield but requires chiral resolution to exclude racemic contaminants [1] [8]. In contrast, Famotidine-¹³C,d₃ (CAS 2744683-81-4) utilizes thiourea-¹³C to construct the guanidinothiazole core, yielding 75% labeled product with fewer stereochemical complications [7].
Regulatory benchmarking reveals trade-offs:
Table 3: Synthetic Route Comparison for Isotopologue Impurities
Compound | Synthetic Route | Isotopic Purity | Yield (%) | Key Advantage |
---|---|---|---|---|
Famotidine-¹³C,d₄ Acid | ¹³C-propanoic acid conjugation | 99.2% | 82 | Minimal racemization risk |
Famotidine-¹³C,d₃ | Thiourea-¹³C core synthesis | 98.5% | 75 | Avoids chiral centers |
Famotidine-¹³C,d₄ Amide | Deuteration of amide precursor | 95.1% | 68 | Lower production cost |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1